molecular formula C23H16O2 B240247 2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione

2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione

Cat. No. B240247
M. Wt: 324.4 g/mol
InChI Key: LWOCTTIAWWZDDI-KHPPLWFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione, also known as MPE-AD, is a fluorescent probe that has gained popularity in recent years due to its unique properties. This compound has been widely used in scientific research for various applications, including bioimaging, sensing, and photodynamic therapy.

Mechanism of Action

The mechanism of action of 2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione is based on its ability to interact with biological molecules. The compound can bind to proteins, lipids, and nucleic acids, leading to changes in their structure and function. 2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione can also generate reactive oxygen species upon irradiation with light, leading to oxidative damage to biological molecules.
Biochemical and Physiological Effects:
2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione has been shown to have minimal toxicity and does not affect cell viability at low concentrations. However, at high concentrations, the compound can induce cell death through the generation of reactive oxygen species. 2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione has also been shown to induce lipid peroxidation and DNA damage in cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione is its high fluorescence quantum yield and photostability. The compound can be used for long-term imaging experiments without significant photobleaching. 2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione is also easy to synthesize and purify, making it readily available for scientific research.
One of the limitations of 2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione is its low solubility in aqueous solutions. The compound requires a suitable solvent or surfactant for efficient cellular uptake and imaging. 2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione also requires irradiation with light for its photodynamic therapy application, which may limit its use in certain biological systems.

Future Directions

There are several future directions for the use of 2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione in scientific research. One direction is the development of new derivatives of 2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione with improved properties, such as increased solubility and selectivity. Another direction is the application of 2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione in in vivo imaging and therapy. The compound has shown promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in animal models and clinical trials. Finally, the combination of 2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione with other imaging and therapeutic agents may enhance its effectiveness and broaden its applications in biomedical research.

Synthesis Methods

The synthesis of 2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione involves the reaction of 2,7-dibromoanthracene-9,10-dione with 4-methylstyrene in the presence of a palladium catalyst. This reaction results in the formation of 2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione with a yield of approximately 50%. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione has been widely used in scientific research for various applications. One of the major applications of 2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione is in bioimaging. The compound is highly fluorescent and can be used to visualize biological structures and processes in living cells and tissues. 2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione has been used to image lipid droplets, mitochondria, and endoplasmic reticulum in cells. The compound has also been used to study the dynamics of protein aggregation in neurodegenerative diseases.
2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione has also been used as a sensor for detecting various analytes. The compound can selectively bind to certain molecules and change its fluorescence intensity or wavelength. This property has been used to detect metal ions, amino acids, and neurotransmitters.
Another application of 2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione is in photodynamic therapy. The compound can generate reactive oxygen species upon irradiation with light, leading to the destruction of cancer cells. 2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione has been used to treat various types of cancer, including breast cancer, lung cancer, and prostate cancer.

properties

Product Name

2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione

Molecular Formula

C23H16O2

Molecular Weight

324.4 g/mol

IUPAC Name

2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione

InChI

InChI=1S/C23H16O2/c1-15-6-8-16(9-7-15)10-11-17-12-13-20-21(14-17)23(25)19-5-3-2-4-18(19)22(20)24/h2-14H,1H3/b11-10-

InChI Key

LWOCTTIAWWZDDI-KHPPLWFESA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

SMILES

CC1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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